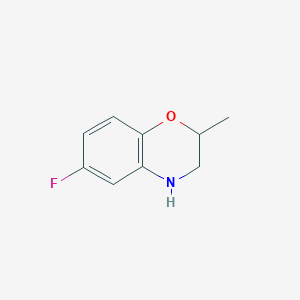

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound featuring a benzoxazine core substituted with a fluorine atom at position 6 and a methyl group at position 2. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is pharmacologically significant, with derivatives exhibiting diverse biological activities such as calcium antagonism, antihypertensive effects, anticancer properties, and dual antithrombotic functions (inhibiting thrombin and antagonizing GPIIb/IIIa receptors) . The fluorine and methyl substituents in this compound likely enhance its metabolic stability and receptor-binding affinity, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

6-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHYOLDKMTOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorophenol with methyl chloroacetate in the presence of a base, followed by cyclization to form the benzoxazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups: The nitro group in the 6-nitro derivative (C₈H₈N₂O₃) increases polarity and reactivity compared to the fluorine and methyl groups in the target compound .

- Lipophilicity: Methyl-substituted derivatives (e.g., 6,8-dimethyl) exhibit higher lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Trends

Position 6 Substitution:

- Fluoro (target compound): Balances electronegativity and steric effects for receptor binding.

- Bromo : Increases molecular bulk but may reduce metabolic clearance.

- Nitro : Enhances reactivity but may increase cytotoxicity.

Position 2 Substitution:

- Methyl (target compound): Improves metabolic stability compared to hydrogen or larger alkyl groups.

Multi-Substitution:

- 7,8-Difluoro : Synergistic effects on bioavailability but may complicate synthesis.

Biological Activity

Overview

6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1267472-81-0) is a heterocyclic compound characterized by a benzoxazine ring structure. Its unique molecular configuration, featuring a fluorine atom at the 6th position and a methyl group at the 2nd position, suggests potential biological activities that are currently under investigation. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H10FNO |

| Molecular Weight | 167.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | AMTHYOLDKMTOCX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to various enzymes or receptors, which may lead to diverse biological effects. Current research is focused on elucidating these pathways and understanding how structural modifications affect its activity.

Biological Activities

Antimicrobial Properties

Studies have indicated that compounds within the benzoxazine family exhibit antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains.

Anticancer Activity

Research has begun to explore the potential anticancer effects of this compound. Initial assays demonstrate cytotoxic effects against several cancer cell lines, indicating a need for further studies to understand its efficacy and mechanism.

Pharmaceutical Applications

This compound is being evaluated as a pharmaceutical intermediate in drug development due to its promising biological activities. Its unique chemical structure may allow for the synthesis of novel therapeutic agents.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent. -

Cytotoxicity Assay

In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be in the low micromolar range, indicating strong cytotoxicity. -

Mechanistic Studies

Mechanistic studies are ongoing to determine how this compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. Early findings suggest activation of caspase pathways leading to programmed cell death in cancer cells.

Comparison with Related Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-Fluoro-3,4-dihydro-2H-benzoxazine | Lacks methyl group at 2nd position | Moderate antimicrobial activity |

| 2-Methyl-3,4-dihydro-2H-benzoxazine | Lacks fluorine atom at 6th position | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized?

- Methodology :

- Ring-closing strategies : Use fluorinated precursors (e.g., 2-fluoroaniline derivatives) to introduce the fluorine substituent early in the synthesis. Cyclization via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂) is recommended .

- Microwave-assisted synthesis : For time efficiency, employ microwave irradiation in solvent-free conditions, which enhances reaction rates and yields compared to conventional heating .

- Optimization : Vary catalysts (e.g., Lewis acids like AlCl₃) and temperatures (80–120°C) to improve regioselectivity. Monitor progress via TLC or HPLC .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodology :

- Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect, methyl group integration). Compare with published data for analogous benzoxazines .

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate using certified reference standards.

- X-ray crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and bond angles .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodology :

- Antimicrobial screening : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Use MIC (Minimum Inhibitory Concentration) to quantify potency .

- Herbicidal activity : Test as a safener in plant models (e.g., maize or rice) exposed to herbicides. Measure chlorophyll retention and root elongation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzoxazine derivatives?

- Methodology :

- Comparative SAR studies : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) to isolate electronic vs. steric effects on activity .

- Computational modeling : Use DFT (Density Functional Theory) to calculate electrostatic potentials and predict interaction sites with biological targets (e.g., enzyme active sites) .

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify trends in efficacy across experimental models .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

- Continuous flow chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions during fluorination steps .

- In-line purification : Integrate scavenger resins or liquid-liquid extraction modules to remove unreacted precursors or byproducts .

- Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) during scale-up .

Q. How does the fluorine substituent influence the compound’s stability and degradation pathways under varying storage conditions?

- Methodology :

- Forced degradation studies : Expose the compound to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Compare with non-fluorinated analogs to assess fluorine’s role .

- Kinetic stability assays : Perform Arrhenius studies to calculate activation energy (Eₐ) for hydrolysis or oxidation reactions in buffered solutions (pH 3–9) .

Q. What advanced techniques can elucidate the mechanism of action in herbicide safening or antimicrobial activity?

- Methodology :

- Metabolomic profiling : Treat model organisms (e.g., Arabidopsis) with the compound and analyze metabolite shifts via GC-MS or LC-MS to identify perturbed pathways .

- Protein binding assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with target proteins (e.g., cytochrome P450 enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.